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molecular formula C7H16ClNO2 B1469395 3-(3-Methoxypropoxy)azetidine hydrochloride CAS No. 1309207-91-7

3-(3-Methoxypropoxy)azetidine hydrochloride

Cat. No. B1469395
M. Wt: 181.66 g/mol
InChI Key: AJBPFIPNXRNTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321769B2

Procedure details

1-Chloroethyl chloroformate (210 μL, 1.9 mmol) was added to a solution of 1-benzhydryl-3-(3-methoxypropoxy)-azetidine (460 mg, 1.5 mmol) in 1,2-dichloroethane (7 mL) at room temperature. The reaction mixture was then heated up to 70° C. and stirred for 1.5 hours. After cooling down to room temperature, methanol (7 mL) was added and the mixture was again warmed up to 70° C. and stirred for an additional 2 hours. After concentration to dryness, the crude was triturated in pentane (2×10 mL) to afford a yellow oil (247 mg, 92%) which was used in the next step without further purification.
Quantity
210 μL
Type
reactant
Reaction Step One
Name
1-benzhydryl-3-(3-methoxypropoxy)-azetidine
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[Cl:1]C(OC(Cl)C)=O.C([N:21]1[CH2:24][CH:23]([O:25][CH2:26][CH2:27][CH2:28][O:29][CH3:30])[CH2:22]1)(C1C=CC=CC=1)C1C=CC=CC=1.CO>ClCCCl>[ClH:1].[CH3:30][O:29][CH2:28][CH2:27][CH2:26][O:25][CH:23]1[CH2:24][NH:21][CH2:22]1 |f:4.5|

Inputs

Step One
Name
Quantity
210 μL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
1-benzhydryl-3-(3-methoxypropoxy)-azetidine
Quantity
460 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)OCCCOC
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was again warmed up to 70° C.
STIRRING
Type
STIRRING
Details
stirred for an additional 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration to dryness
CUSTOM
Type
CUSTOM
Details
the crude was triturated in pentane (2×10 mL)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Cl.COCCCOC1CNC1
Measurements
Type Value Analysis
AMOUNT: MASS 247 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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